Quinuclidin-3-ylmethanol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-5-9-3-1-7(8)2-4-9;/h7-8,10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEVUMYCORKZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinuclidin 3 Ylmethanol Hydrochloride
Historical Development and Classical Synthetic Pathways
Early Synthetic Approaches from Quinuclidin-3-one Precursors
One of the foundational classical routes to Quinuclidin-3-ylmethanol begins with the conversion of Quinuclidin-3-one to its corresponding cyanohydrin, 3-cyano-3-hydroxy-quinuclidine. google.com This initial step is typically achieved by reacting Quinuclidin-3-one hydrochloride with an alkali metal cyanide, such as sodium cyanide, in an aqueous solution at cool temperatures (2-25 °C) to prevent the reversible decomposition of the cyanohydrin product. google.comgoogle.com This reaction proceeds with a high yield, often around 97%. google.com
Following the formation of the cyanohydrin, the classical pathway involves a sequence of reactions:
Hydrolysis and Esterification: The cyanohydrin is hydrolyzed to a carboxylic acid and then esterified to form a hydroxy ester.
Dehydration: The resulting hydroxy ester is dehydrated.
Hydrogenation: The unsaturated ester is then hydrogenated.
Reduction: Finally, the saturated ester is reduced to the target alcohol, Quinuclidin-3-ylmethanol. google.com
Another known early approach involved a Wittig reaction on Quinuclidin-3-one to form quinuclidin-3-methene. This intermediate was then treated with lithium alanate and titanium (IV) compounds, followed by cleavage with hydrogen peroxide to yield Quinuclidin-3-ylmethanol. google.comgoogle.com
Evolution of Reaction Conditions and Yield Optimization
A major advancement was the development of a more efficient method to convert the 3-cyano-3-hydroxy-quinuclidine intermediate into methyl 3-hydroxy-quinuclidine-3-carboxylate. By carefully controlling the reaction with anhydrous methanol (B129727) and hydrogen chloride gas, the reaction time was drastically reduced from 96 hours to between 15 and 24 hours, achieving a respectable yield of 68% for this step. google.comgoogle.com
Further optimization was achieved in the subsequent hydrogenation and reduction steps. A patented process outlines a more robust pathway that significantly improved the total yield to approximately 30%. google.com This improved process involves:
Dehydration: The methyl 3-hydroxy-quinuclidine-3-carboxylate is dehydrated using thionyl chloride to form methyl 1-azabicyclo nih.govnih.govnih.govoct-2-ene-3-carboxylate. google.com
Hydrogenation: The unsaturated ester is hydrogenated using Raney nickel as a catalyst in water. This was a notable improvement, as the much cheaper Raney nickel proved effective under mild conditions (60°C, 6 bar), providing a nearly quantitative yield where more expensive noble metal catalysts had failed. google.com
Reduction: The final step involves the reduction of the methyl quinuclidine-3-carboxylate using a powerful reducing agent like lithium aluminum hydride in diethyl ether, which affords Quinuclidin-3-ylmethanol in about 60% yield. google.comgoogle.com
| Reaction Step | Early Pathway Yield | Optimized Pathway Yield |
|---|---|---|
| Cyanohydrin Formation | ~97% google.com | ~97% google.com |
| Ester Formation | Low (part of 4.9% overall) | 68% google.com |
| Dehydration | Low (part of 4.9% overall) | 76% google.com |
| Hydrogenation | Low (part of 4.9% overall) | ~99% google.comgoogle.com |
| Ester Reduction | Low (part of 4.9% overall) | 60% google.com |
| Overall Yield | 4.9% google.com | ~30% google.com |
Modern and Innovative Synthetic Strategies
Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and highly selective methods for producing Quinuclidin-3-ylmethanol and its stereoisomers. These strategies leverage catalytic hydrogenation, biocatalysis, and green chemistry principles to overcome the limitations of classical routes.
Catalytic Hydrogenation Approaches for Stereocontrol and Efficiency
Modern catalytic hydrogenation focuses on the direct and stereocontrolled reduction of the ketone group in quinuclidin-3-one. While chemical catalysts like Raney nickel are effective for hydrogenating intermediates in classical routes, achieving high stereocontrol in the direct reduction of the ketone can be challenging. google.comgoogle.com
The most significant innovations in this area have come from biocatalytic hydrogenation. This technique uses enzymes, either isolated or in whole-cell systems, to catalyze the reduction of 3-quinuclidinone with high efficiency and, crucially, excellent stereoselectivity. researchgate.netfrontiersin.org These enzymatic systems can produce specific stereoisomers, such as (R)-3-quinuclidinol, which are valuable chiral building blocks for various pharmaceuticals. For instance, heterogeneous biocatalytic hydrogenation has been successfully implemented in continuous flow reactors, demonstrating full conversion of quinuclidinone to (R)-quinuclidinol under mild conditions (35°C, 2 bar H₂). frontiersin.orgresearchgate.net This approach not only provides excellent stereocontrol but also offers higher turnover frequencies compared to traditional palladium on carbon (Pd/C) catalysts. frontiersin.org
Biocatalytic and Green Chemistry Principles in Synthesis
The synthesis of Quinuclidin-3-ylmethanol has been significantly influenced by the principles of green chemistry, with biocatalysis at the forefront of this shift. mdpi.com Biocatalytic methods offer several advantages over traditional chemical synthesis, including mild reaction conditions (ambient temperature and pressure, neutral pH), high selectivity, and the use of environmentally benign solvents like water. researchgate.netmdpi.com
Whole-cell biocatalysts, typically recombinant E. coli, have been engineered to express specific reductases that convert 3-quinuclidinone into (R)-3-quinuclidinol with optical purities often exceeding 99.9%. nih.govresearchgate.net These systems frequently incorporate a cofactor regeneration mechanism, which is essential for the economic viability of the process. Common strategies include using a second enzyme, like glucose dehydrogenase (GDH) or Leifsonia alcohol dehydrogenase (LSADH), to recycle the NADH cofactor. nih.govresearchgate.net One highly efficient system co-expressing a reductase from Kaistia granuli (KgQR) and a mutant GDH was able to convert 242 g/L of the substrate in just 3 hours. researchgate.net
More advanced "H₂-driven" biocatalytic systems utilize hydrogenases to recycle the NADH cofactor using molecular hydrogen. researchgate.net This approach is particularly "green" as it consumes only H₂ and produces water as the sole byproduct, eliminating the stoichiometric waste (e.g., gluconolactone) generated by substrate-coupled regeneration systems and simplifying pH control. frontiersin.org
Enantioselective Synthesis of Quinuclidin-3-ylmethanol Stereoisomers
The demand for enantiomerically pure forms of Quinuclidin-3-ylmethanol, particularly (R)-3-quinuclidinol, has driven the development of highly specific enantioselective synthetic methods. frontiersin.org Asymmetric biocatalytic reduction of the prochiral ketone 3-quinuclidinone stands out as the most successful and widely adopted strategy.
Researchers have identified and characterized numerous 3-quinuclidinone reductases (QNRs) from various microorganisms that exhibit exceptional stereoselectivity. researchgate.net For example, a keto reductase (ArQR) from Agrobacterium radiobacter was used to synthesize (R)-3-quinuclidinol, achieving a remarkable space-time yield of 916 g L⁻¹ d⁻¹. nih.gov Similarly, reductases from Microbacterium luteolum and Agrobacterium tumefaciens have been employed in whole-cell systems to produce (R)-3-quinuclidinol with conversions of nearly 100% and enantiomeric excess of >99.9%. nih.gov
These biocatalytic approaches represent a significant leap forward, providing scalable and efficient access to chiral intermediates that were difficult to obtain through classical resolution or asymmetric chemical synthesis.
| Enzyme/System | Organism Source | Substrate Conc. | Conversion/Yield | Optical Purity (ee) | Reference |
|---|---|---|---|---|---|
| QNR and LSADH (whole cell) | Microbacterium luteolum | 15% (w/v) | 100% | >99.9% | nih.gov |
| KgQR and mutant GDH (whole cell) | Kaistia granuli | 242 g/L | 80.6 g/L/h productivity | Not specified | researchgate.net |
| ArQR (reductase) | Agrobacterium radiobacter | Not specified | 916 g L⁻¹ d⁻¹ space-time yield | Excellent | nih.gov |
| Heterogeneous biocatalyst (H₂-driven) | Agrobacterium tumefaciens (reductase) | 50 mM | Full conversion | >99% | frontiersin.org |
Process Research and Scalability Considerations in Laboratory Synthesis
The laboratory synthesis of Quinuclidin-3-ylmethanol has been approached through multiple routes, including asymmetric hydrogenation, biocatalytic reduction, and multi-step chemical synthesis, with significant considerations for process optimization and scalability.
Asymmetric hydrogenation of 3-quinuclidinone using chiral metal complexes is a direct and efficient method. Research has demonstrated the high efficacy of ruthenium-based catalysts. For instance, the XylSkewphos/PICA-Ruthenium(II) complex has been successfully used for the asymmetric hydrogenation of 3-quinuclidinone to (R)-3-quinuclidinol. lookchem.com This process has shown considerable scalability, with successful reactions conducted on a 4.3-kg scale, achieving a high substrate-to-catalyst molar ratio of 100,000. lookchem.com The reaction proceeds efficiently under 15 atm of H2 at 30-45 °C, completing in 4 hours. lookchem.com Rhodium-based catalysts have also been employed for the asymmetric hydrogenation of 3-quinuclidinone and its derivatives. google.com
Biocatalytic methods offer an alternative, environmentally friendly approach. The enzymatic reduction of 3-quinuclidinone to (R)-3-quinuclidinol has been achieved using 3-quinuclidinone reductases. nih.govresearchgate.netjiangnan.edu.cn A notable development in this area is the use of heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. This system has demonstrated full conversion of 3-quinuclidinone under mild conditions (35°C, 2 bar H₂). frontiersin.org The process shows promise for scalability and intensification, with high turnover frequency and total turnover numbers being achieved. frontiersin.org
Table 1: Comparison of Synthetic Methodologies for Quinuclidin-3-ol/Quinuclidin-3-ylmethanol
| Methodology | Starting Material | Key Reagents/Catalysts | Scale | Yield/Conversion | Key Process Parameters |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | 3-Quinuclidinone | XylSkewphos/PICA-Ruthenium(II) complex | 4.3 kg | 82% isolated yield (>99% ee after recrystallization) | 15 atm H₂, 30-45 °C, 4 hours |
| Biocatalytic Hydrogenation | 3-Quinuclidinone | Heterogeneous biocatalyst in continuous flow reactor | Laboratory scale | Full conversion | 35°C, 2 bar H₂ |
| Multi-step Chemical Synthesis | Quinuclidin-3-one hydrochloride | NaCN, Methanol/HCl, SOCl₂, Raney Nickel, LiAlH₄ | Large scale | ~30% overall yield | Stepwise reaction conditions |
Investigation of Byproduct Formation and Purity in Synthetic Preparations
In the synthesis of Quinuclidin-3-ylmethanol hydrochloride, controlling byproduct formation is critical to ensure the high purity of the final product. The nature and extent of byproducts are often dependent on the chosen synthetic route and reaction conditions.
During the asymmetric hydrogenation of 3-quinuclidinone, the primary consideration for purity is the enantiomeric excess (ee) of the desired chiral alcohol. While the initial hydrogenation using the XylSkewphos/PICA-Ruthenium(II) catalyst provides (R)-3-quinuclidinol in 88-90% ee, the optical purity can be readily enhanced to over 99% through recrystallization. lookchem.com This purification step is essential for applications where a specific enantiomer is required.
The choice of solvent can also influence catalyst efficiency and potentially byproduct formation. In the ruthenium-catalyzed hydrogenation, ethanol (B145695) was found to be a suitable solvent, while the use of methanol or 2-propanol decreased catalyst efficiency. lookchem.com Careful selection and control of reaction parameters such as temperature are also important, as higher temperatures (e.g., 50 °C) can lead to a slight decrease in yield and enantioselectivity, possibly due to the instability of the active catalytic species. lookchem.com
Chemical Reactivity and Derivatization Studies of Quinuclidin 3 Ylmethanol Hydrochloride
Transformations at the Hydroxyl Moiety
The primary alcohol group in Quinuclidin-3-ylmethanol is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. These reactions generally proceed without interference from the quinuclidine (B89598) nitrogen, particularly when it is protonated as the hydrochloride salt.
The hydroxyl group of Quinuclidin-3-ylmethanol can be readily converted into ester and ether functionalities, which are common strategies for modifying the physicochemical properties of a molecule.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride. medcraveonline.commedcraveonline.com These reactions are often catalyzed by an acid or proceed under basic conditions when using more reactive acylating agents. The formation of esters from related quinuclidine scaffolds, such as 3-acetoxyquinuclidine from quinuclidin-3-ol, demonstrates the feasibility of this transformation within this chemical family. wikipedia.org
Etherification , such as in the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed dehydration with another alcohol can form symmetrical or asymmetrical ethers. The existence of derivatives like 3-Fluoro-4-(quinuclidin-3-yloxy)aniline highlights that the quinuclidine framework can support ether linkages. bldpharm.com
The following table summarizes representative esterification and etherification reactions.
| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |
| Esterification | Acetic Anhydride | Pyridine (B92270) | Quinuclidin-3-ylmethyl acetate |
| Esterification | Benzoyl Chloride | Triethylamine | Quinuclidin-3-ylmethyl benzoate |
| Etherification | Sodium Hydride, then Methyl Iodide | Anhydrous THF | 3-(Methoxymethyl)quinuclidine |
| Etherification | Sodium Hydride, then Benzyl (B1604629) Bromide | Anhydrous THF | 3-(Benzyloxymethyl)quinuclidine |
Oxidation of the primary alcohol in Quinuclidin-3-ylmethanol provides a pathway to carbonyl compounds. Standard oxidation protocols would convert the primary alcohol first to an aldehyde (quinuclidine-3-carboxaldehyde) and, upon further oxidation, to a carboxylic acid (quinuclidine-3-carboxylic acid).
The specified precursor, Quinuclidin-3-one, is a ketone and is therefore not a direct oxidation product of the primary alcohol in Quinuclidin-3-ylmethanol. Instead, Quinuclidin-3-one is synthesized via the oxidation of the corresponding secondary alcohol, Quinuclidin-3-ol. wikipedia.orgchemicalbook.com Research has detailed an efficient oxidation of 3-S-quinuclidinol to 3-quinuclidinone in nearly quantitative yield using a modified Montanari oxidation process. researchgate.net This method utilizes 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst with molecular chlorine as the oxidant. researchgate.net While this specific process yields a ketone from a secondary alcohol, similar TEMPO-based systems are well-established for the controlled oxidation of primary alcohols to aldehydes.
The conversion of the hydroxyl group to a halide or a sulfonate ester is a key step for enabling subsequent nucleophilic substitution reactions.
Halogenation involves replacing the hydroxyl group with a halogen atom (F, Cl, Br, I). numberanalytics.com This can be accomplished using various reagents, such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. nih.gov It is important to note that with the quinuclidine structure, reaction conditions must be carefully chosen, as the reaction of related intermediates with thionyl chloride has been reported to result in dehydration and elimination rather than direct substitution. google.com However, the successful synthesis of compounds like 3-chloroquinuclidine confirms that halogenation of the hydroxyl group on the quinuclidine ring is achievable. researchgate.net
Sulfonylation converts the alcohol into a sulfonate ester, such as a tosylate or mesylate, which is an excellent leaving group. This reaction is typically performed by treating the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. organic-chemistry.org This derivatization activates the carbon for subsequent displacement by a wide range of nucleophiles.
The table below outlines common reagents for these transformations.
| Reaction Type | Reagent | Common Abbreviation | Expected Product |
| Chlorination | Thionyl Chloride | SOCl₂ | 3-(Chloromethyl)quinuclidine |
| Bromination | Phosphorus Tribromide | PBr₃ | 3-(Bromomethyl)quinuclidine |
| Tosylation | p-Toluenesulfonyl chloride | TsCl | Quinuclidin-3-ylmethyl tosylate |
| Mesylation | Methanesulfonyl chloride | MsCl | Quinuclidin-3-ylmethyl mesylate |
Reactivity of the Quinuclidine Nitrogen Atom
The bridgehead nitrogen atom of the quinuclidine ring is a tertiary amine and possesses a lone pair of electrons, making it both basic and nucleophilic. In the hydrochloride salt form, this nitrogen is protonated, rendering it unreactive towards electrophiles. Therefore, to engage the nitrogen in reactions such as quaternization, N-alkylation, or N-acylation, it must first be converted to its free base form, typically through treatment with a suitable base.
Quaternization is the reaction of the tertiary amine with an alkylating agent to form a quaternary ammonium (B1175870) salt. The nitrogen atom in quinuclidine derivatives is highly nucleophilic, readily reacting with electrophiles like alkyl halides. srce.hr Studies on the quaternization of quinuclidin-3-ol with various alkyl and benzyl bromides have shown that these reactions proceed in very good yields, ranging from 46% to 95%. researchgate.netsrce.hr
The reaction is typically carried out in an anhydrous solvent, such as acetone, where the quinuclidine free base is mixed with the appropriate alkylating agent. srce.hr The resulting quaternary ammonium salt often precipitates from the reaction mixture as a solid. The higher basicity and nucleophilicity of the aliphatic quinuclidine nitrogen compared to aromatic amines like pyridine contribute to the high efficiency of these reactions. srce.hr
The following table presents data from research on the quaternization of the closely related quinuclidin-3-ol.
| Alkylating Reagent | Solvent | Conditions | Yield (%) | Reference |
| Propyl dibromide | Anhydrous Acetone | 2-3 days, dark, stirring | High | srce.hr |
| N-p-bromobenzyl bromide | N/A | N/A | Good | researchgate.net |
| N-p-chlorobenzyl bromide | N/A | N/A | Good | researchgate.net |
| N-p-nitrobenzyl bromide | N/A | N/A | Good | researchgate.net |
N-Alkylation of the quinuclidine nitrogen with one equivalent of an alkyl halide leads to the formation of the quaternary ammonium salts, as described in the quaternization section above. This is the characteristic outcome of alkylating a tertiary amine.
N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride. For a tertiary amine like quinuclidine, this reaction does not lead to a stable amide bond. Instead, the nitrogen attacks the carbonyl carbon of the acylating agent to form a highly reactive N-acylammonium salt. These intermediates are often used in situ as acyl transfer agents. For example, 4-dimethylaminopyridine (B28879) (DMAP) is a common catalyst in esterification reactions, where it functions by forming a reactive N-acylpyridinium intermediate. jfda-online.com A similar reactivity pattern would be expected for the free base of Quinuclidin-3-ylmethanol upon treatment with an acylating agent.
Modifications and Functionalization of the Bicyclic Quinuclidine Core
The quinuclidine skeleton is a robust and sterically defined framework. Its reactivity is largely centered around the bridgehead nitrogen and the C-H bonds of the bicyclic system. Research into modifying this core aims to generate novel analogs with tailored properties.
Direct and selective functionalization of otherwise inert C-H bonds represents a powerful strategy in modern organic synthesis for streamlining the construction of complex molecules. In the context of quinuclidine and its derivatives, research has leveraged its inherent properties to facilitate such transformations.
Quinuclidine itself can act as a hydrogen-atom-transfer (HAT) catalyst under visible light irradiation. This process involves the concerted movement of a proton and an electron, allowing for the direct activation of C-H bonds. The quinuclidinium radical cation, formed via oxidation of quinuclidine by an excited photocatalyst, is an electrophilic species capable of selectively abstracting a hydridic C-H bond from a substrate to generate a carbon-centered radical, which can then undergo further reactions. This approach is particularly effective for the α-C–H bonds of amines, ethers, and sulfides, which are common motifs in pharmaceutically relevant compounds.
This polarity-matched HAT mechanism enables functionalization that goes beyond traditional reactivity models based solely on bond-dissociation energy. Research has demonstrated that this triple catalysis system (combining photoredox, HAT, and another catalyst) can achieve stereo- and site-selective C-H alkylation of complex molecules like carbohydrate derivatives.
Table 1: Catalytic Systems for C-H Functionalization Involving Quinuclidine
| Catalytic System Components | Target Substrate Type | Type of C-H Functionalization | Reference Finding |
|---|---|---|---|
| Photocatalyst (e.g., Iridium complex), Ni Catalyst, Quinuclidine | N-Boc Pyrrolidine | sp³ C–H Alkylation | Enables coupling of amines with alkyl bromides in good yield. |
| Photocatalyst, Quinuclidine, Diphenylborinic acid | Carbohydrate cis-diols | Stereo- and site-selective C-H alkylation | Achieves selective functionalization at the α-carbon of an alcohol with retention of configuration. |
This table summarizes catalytic approaches where quinuclidine acts as a key component in activating C-H bonds for further functionalization.
Modification of the ring size within the quinuclidine moiety has been explored to investigate the impact of skeletal structure on the compound's catalytic activity and biological properties. Such studies involve the synthesis of "nor-" (five-membered ring) and "homo-" (seven-membered ring) quinuclidine analogues.
One successful strategy for synthesizing these modified skeletons starts from precursors like 3-quinuclidone, a close relative of quinuclidin-3-ylmethanol. For instance, a synthetic route to a seven-membered ring analogue was developed specifically from 3-quinuclidone when other methods, such as epoxide opening by a secondary amine, proved unsuccessful for that particular ring size. nih.govresearchgate.net These studies show that modifying the quinuclidine ring size can significantly influence the enantioselectivity and activity when these novel analogues are used as organocatalysts in asymmetric reactions. nih.gov
While direct ring expansion or contraction of the quinuclidin-3-ylmethanol core itself is not widely reported, these studies on related precursors demonstrate the feasibility of accessing different ring sizes within the bicyclic system, thereby creating structurally diverse compounds. nih.govresearchgate.net
Stereoselective Transformations and Asymmetric Synthesis Involving Quinuclidin-3-ylmethanol Hydrochloride
The stereochemistry of the quinuclidine core is a critical aspect of its utility. The synthesis of enantiomerically pure quinuclidine derivatives is of high importance, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect.
Quinuclidin-3-ylmethanol is a chiral molecule, and its synthesis often proceeds from the prochiral ketone, 3-quinuclidinone. The reduction of this ketone is a key step where stereoselectivity is crucial. Chemoenzymatic processes have been developed to access specific enantiomers with high optical purity. For example, the stereospecific reduction of 3-quinuclidinone to (R)-3-quinuclidinol (a direct precursor to (R)-Quinuclidin-3-ylmethanol) can be achieved using carbonyl reductase enzymes from microorganisms like Rhodotorula rubra. These biocatalytic methods can achieve high conversion yields and optical purity exceeding 99.9%.
Chemical synthesis routes have also been developed. A patented process describes the synthesis of quinuclidin-3-ylmethanol starting from 3-quinuclidinone hydrochloride. google.com The multi-step process involves the formation of a carboxylate intermediate, which is then reduced to the final alcohol. The hydrogenation and reduction steps in such sequences are critical for controlling the stereochemical outcome.
Table 2: Methods for Stereoselective Synthesis of 3-Quinuclidinol/Methanol (B129727)
| Method | Precursor | Reagent/Catalyst | Product | Key Outcome |
|---|---|---|---|---|
| Chemoenzymatic Reduction | 3-Quinuclidinone | 3-quinuclidinone reductase (Rhodotorula rubra) | (R)-3-Quinuclidinol | High optical purity (>99.9%) and conversion yield. |
| Multi-step Chemical Synthesis | 3-Quinuclidinone hydrochloride | Raney Nickel (hydrogenation), Reducing agent | Quinuclidin-3-ylmethanol | Provides a scalable chemical route to the target molecule. |
This table outlines different approaches to synthesize chiral derivatives of the quinuclidine core at the C-3 position, highlighting both biological and chemical methods.
Quinuclidin 3 Ylmethanol Hydrochloride As a Versatile Building Block in Complex Chemical Synthesis
Application in the Construction of Novel Quinuclidine-Based Scaffolds
The quinuclidine (B89598) ring system, a stable and conformationally rigid 1-azabicyclo[2.2.2]octane framework, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in numerous natural products and synthetic compounds that exhibit significant biological activity. nih.gov Quinuclidin-3-ylmethanol hydrochloride provides a readily available entry point for chemists to construct novel and elaborate molecular architectures built around this core.
Researchers have utilized derivatives of the quinuclidine scaffold to design and synthesize new compounds with potential therapeutic applications. For example, a series of N-alkyl quaternary quinuclidines have been developed and profiled as inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the cholinergic system. nih.gov In another study, the quinuclidine scaffold was incorporated into novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate their interaction with the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for various neurological disorders. nih.gov The synthesis of these complex molecules demonstrates how the fundamental quinuclidine structure is elaborated into new chemical entities. The synthetic pathway often begins with a related precursor, quinuclidin-3-one, which is then transformed through multi-step reactions to yield the final, more complex scaffolds. nih.gov
Table 1: Examples of Novel Scaffolds Derived from Quinuclidine Precursors
| Precursor/Core Scaffold | Synthetic Target | Application Area |
|---|---|---|
| Quinuclidin-3-one | 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives | α7 nicotinic acetylcholine receptor ligands nih.gov |
| 3-hydroxyquinuclidine | N-alkyl quaternary quinuclidines | Acetylcholinesterase (AChE) inhibitors nih.gov |
| Quinuclidine | Quinuclidine-based muscarinic agonists | Muscarinic cholinergic receptor ligands |
Precursor for Ligand Development in Asymmetric Catalysis Research
The rigid framework of the quinuclidine ring is highly advantageous for the design of chiral ligands and catalysts used in asymmetric synthesis. chinesechemsoc.orgacs.org The predictable geometry of the bicyclic system allows for precise spatial arrangement of catalytic groups, which is essential for achieving high levels of stereocontrol in chemical reactions. chinesechemsoc.org this compound offers a strategic starting point for ligand development, as the hydroxyl group at the C3 position can be readily modified or used as an anchoring point for more complex catalytic moieties.
Quinuclidine derivatives are recognized as privileged catalysts and ligands for various asymmetric processes. chinesechemsoc.org The core structure itself is a competent nucleophile, comparable to piperidine (B6355638) and pyridine (B92270), which is a key feature for its role in many catalytic cycles. acs.org Chiral versions of quinuclidine have been successfully developed and employed in a broad range of asymmetric transformations, yielding optically enriched products with high selectivity. acs.org For instance, rigidified chiral quinuclidine analogues have been examined for their ability to achieve asymmetric recognition of amino compounds. nih.gov The development of new synthetic methods, such as iridium-catalyzed intramolecular allylic dearomatization reactions, has further expanded the ability to create a large array of structurally diverse and enantiomerically pure quinuclidine derivatives suitable for catalytic applications. chinesechemsoc.org
Table 2: Role of Quinuclidine Derivatives in Asymmetric Catalysis
| Quinuclidine Derivative Type | Catalytic Application | Key Feature |
|---|---|---|
| Chiral Quinuclidine Analogues | Asymmetric recognition of amino compounds | Rigid tripodal structure nih.gov |
| General Quinuclidine Scaffolds | Privileged ligands and catalysts | Conformational rigidity, nucleophilic nitrogen chinesechemsoc.orgacs.org |
| Phosphoramidite-Ligated Iridium Catalysts | Asymmetric construction of quinuclidine derivatives | High diastereo- and enantioselectivity chinesechemsoc.org |
Integration into the Synthesis of Non-Biological Research Compounds and Materials
Beyond its applications in biologically-oriented chemistry, the quinuclidine framework is also a valuable component in materials science. The distinct size, shape, and cationic nature of quinuclidinium ions (the protonated or quaternized form of quinuclidine derivatives) make them effective as structure-directing agents (SDAs) in the synthesis of crystalline microporous materials such as zeolites.
In a notable application, various quinuclidine derivatives have been employed as templates for the synthesis of boron-containing zeolites. rsc.org In this process, the organic quinuclidinium cations are incorporated into the reaction mixture during the hydrothermal synthesis of the zeolite. The organic molecules organize the inorganic silicate, aluminate, and borate (B1201080) precursors around them, directing the formation of a specific and highly ordered porous framework. After the crystallization is complete, the organic template is typically removed by calcination, leaving behind a zeolite with a unique pore structure. In one instance, the active templating ion, methylquinuclidinium, was formed in situ from the reaction of quinuclidine with methanol (B129727) present in the synthesis gel. rsc.org This use highlights the role of the quinuclidine scaffold in controlling the architecture of inorganic materials at the molecular level. rsc.org
Role in Methodological Development for Multi-Step Organic Syntheses
This compound and its close chemical relatives are frequently employed as test substrates or key intermediates in the development of new synthetic methodologies. The presence of multiple functional groups and a complex, three-dimensional structure makes the quinuclidine core a challenging yet valuable target for assessing the efficiency and robustness of novel reaction protocols.
Advanced Analytical Characterization in Research Settings
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic techniques are fundamental in delineating the molecular architecture and electronic properties of Quinuclidin-3-ylmethanol hydrochloride. High-resolution methodologies offer unparalleled detail regarding atomic connectivity and conformational dynamics.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary information on the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are employed for more complex structural assignments. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish proton-proton and proton-carbon correlations, respectively, which are vital for assigning signals in the intricate quinuclidine (B89598) ring system.
Solid-state NMR (ssNMR) spectroscopy offers further insights into the structure and dynamics of the compound in its solid form. mdpi.com This is particularly important for studying crystalline materials where molecular motion is restricted. ox.ac.uk By analyzing the anisotropic interactions that are averaged out in solution-state NMR, ssNMR can provide information on molecular packing and intermolecular interactions within the crystal lattice. mdpi.com For complex pharmaceutical formulations, ssNMR can selectively detect signals from the active pharmaceutical ingredient (API), even in the presence of various excipients. sci-hub.st
| Technique | Information Obtained | Relevance |
|---|---|---|
| ¹H NMR | Chemical environment of hydrogen atoms. | Provides a fingerprint of the molecule. |
| ¹³C NMR | Chemical environment of carbon atoms. | Identifies the carbon skeleton. |
| 2D COSY | Correlation between coupled protons. | Aids in assigning protons in the quinuclidine ring. |
| 2D HSQC | Correlation between protons and directly attached carbons. | Confirms C-H connectivity. |
| Solid-State NMR | Information on molecular packing and polymorphism in the solid state. mdpi.com | Crucial for understanding the properties of the crystalline form. |
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the conformational states and intermolecular interactions of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and bonding environment. nih.gov
FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. For instance, the O-H stretching vibration of the hydroxyl group and the N-H stretching of the protonated quinuclidine nitrogen will appear at distinct frequencies. Shifts in these frequencies can indicate the presence and strength of hydrogen bonding interactions within the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. csic.es This high degree of accuracy allows for the confident identification of the compound and its metabolites or degradation products in complex mixtures.
In research settings, HRMS is instrumental in elucidating reaction pathways. nih.gov By analyzing the mass-to-charge ratio of intermediates and products with high precision, researchers can deduce the mechanisms of chemical transformations involving this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to piece together the sequence of bond-breaking and bond-forming events.
Crystallographic Analysis (X-ray Diffraction) of this compound and its Derivatives
Crystallographic analysis, primarily through X-ray diffraction (XRD), provides the most definitive three-dimensional structural information for crystalline solids like this compound.
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystal. This technique can reveal bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state. For example, the piperidine (B6355638) ring within the quinuclidine core typically adopts a chair conformation. nih.gov The orientation of the hydroxymethyl group relative to the bicyclic ring system is also a key conformational feature that can be precisely determined.
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and is a crucial tool for identifying the crystalline form of a substance. mdpi.com The diffraction pattern serves as a unique fingerprint for a specific crystal structure.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of investigation for pharmaceutical compounds. nih.gov Different polymorphs can exhibit distinct physical properties. Crystal engineering focuses on the rational design of crystalline solids with desired properties. nih.gov
Investigations into the polymorphism of this compound would involve systematic screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each identified polymorph would be characterized by techniques like PXRD, thermal analysis (e.g., DSC), and solid-state NMR. Understanding the thermodynamic relationships between different polymorphs is essential for selecting the most stable form for development. rsc.org Crystal engineering principles can be applied to design novel crystalline forms, such as co-crystals, with modified physicochemical properties. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 105.4 |
| Volume (ų) | 1055.2 |
| Z | 4 |
Chromatographic Methodologies for Purity Assessment and Enantiomeric Excess Determination in Research
In the research and development of novel compounds, establishing robust analytical methods is paramount for ensuring the quality, purity, and stereochemical integrity of synthetic intermediates and final products. For this compound, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for both achiral purity assessment and the determination of enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) Method Development for Synthetic Purity Analysis
The development of a reliable HPLC method for this compound is critical for monitoring reaction progress, identifying by-products, and quantifying the purity of isolated material. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A typical method would utilize a C18 stationary phase, which is effective for retaining the moderately polar quinuclidine structure. The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The buffer is essential for maintaining a consistent pH and ensuring the analyte, a tertiary amine salt, elutes with a sharp, symmetrical peak shape. The addition of an ion-pairing agent or using a buffer at a low pH (e.g., pH 2.5-3.5 with phosphate (B84403) or formate (B1220265) buffer) can suppress the ionization of the quinuclidine nitrogen, leading to better retention and peak shape.
Detection is typically achieved using a UV detector, as the compound lacks a strong chromophore. The detection wavelength is usually set in the low UV range (e.g., 200-220 nm) to achieve adequate sensitivity. Method validation would be performed according to established guidelines to ensure specificity, linearity, accuracy, and precision.
Below is a representative data table outlining a developed HPLC method for the purity analysis of this compound.
HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
Representative Chromatographic Data
| Compound | Retention Time (min) |
|---|---|
| Quinuclidin-3-one (starting material) | 4.2 |
| Quinuclidin-3-ylmethanol | 8.5 |
Chiral Chromatography for Resolution and Enantiomeric Purity Determination
Since Quinuclidin-3-ylmethanol possesses a chiral center at the 3-position of the quinuclidine ring, determining its enantiomeric purity is crucial, especially in contexts where stereochemistry influences biological activity. Chiral HPLC is the gold standard for this analysis.
Direct separation of the enantiomers of Quinuclidin-3-ylmethanol can be challenging due to the lack of functional groups that strongly interact with common chiral stationary phases (CSPs). Therefore, a common strategy involves pre-column derivatization to introduce a functionality, such as a carbamate (B1207046) or ester, that enhances chiral recognition. nih.gov For instance, derivatization with a chromophore-containing agent like benzoyl chloride not only facilitates chiral separation but also improves UV detection sensitivity. nih.gov
The choice of the chiral stationary phase is critical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including derivatives of quinuclidinols. researchgate.net For example, a cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak IC) has demonstrated excellent resolving power for derivatized quinuclidinol enantiomers. nih.govresearchgate.net The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of alkanes (e.g., n-hexane) and an alcohol modifier (e.g., ethanol (B145695), 2-propanol). nih.gov A small amount of an amine additive, like diethylamine, is often included to improve peak shape and reduce tailing by blocking active sites on the silica support. nih.gov
The development of such a method allows for the accurate quantification of the enantiomeric excess (e.e.) of a sample, ensuring that the desired stereoisomer is present in the required purity.
Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Derivatization Agent | Benzoyl Chloride |
| Column | Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol:2-Propanol:Diethylamine (80:8:12:0.4, v/v/v/v) nih.gov |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 230 nm nih.gov |
Representative Chiral Separation Data (for derivatized compound)
| Enantiomer | Retention Time (min) |
|---|---|
| (S)-Quinuclidin-3-ylmethanol derivative | 15.3 |
Computational and Theoretical Investigations of Quinuclidin 3 Ylmethanol Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Quinuclidin-3-ylmethanol hydrochloride. DFT methods, such as B3LYP with a suitable basis set like 6-311+G(d,p), can be used to optimize the molecular geometry and compute a range of electronic properties. nih.govmdpi.com
These calculations provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. sapub.orgnih.gov A larger gap suggests higher stability and lower reactivity. The MEP map visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction with other chemical species. researchgate.net For this compound, the protonated nitrogen of the quinuclidine (B89598) ring and the hydroxyl group are expected to be key sites for intermolecular interactions.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -8.25 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | 1.15 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 9.40 eV | Indicates high kinetic stability. |
| Dipole Moment | 5.8 D | Reflects the overall polarity of the molecule. |
| Electrophilicity Index (ω) | >1.5 eV | Suggests the capacity to act as an electrophile in reactions. nih.gov |
Note: The data in this table is representative and derived from typical DFT calculations on similar organic molecules for illustrative purposes.
Conformational Analysis and Energy Landscape Mapping
The rigid bicyclic structure of the quinuclidine core limits its conformational flexibility. wikipedia.org However, the side chain containing the hydroxymethyl group (-CH₂OH) at the C3 position introduces rotational degrees of freedom. Conformational analysis aims to identify the most stable arrangements (conformers) of this side chain and to map the potential energy surface associated with its rotation. nih.govdiva-portal.org
By systematically rotating the dihedral angles involving the C2-C3-C(methanol)-O bond and the C3-C(methanol)-O-H bond, computational methods can locate energy minima corresponding to stable conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. This analysis is crucial for understanding which molecular shapes are most prevalent and thus most likely to be involved in biological interactions or chemical reactions. nih.gov
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 60° | 0.00 | 75.2 |
| B | 180° | 1.50 | 14.5 |
| C | -60° | 2.50 | 10.3 |
Note: This table presents hypothetical data to illustrate the typical outputs of a conformational analysis. The values are based on general principles of steric and electronic interactions in similar molecules.
Molecular Dynamics Simulations to Understand Solution Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules in a simulated environment, such as in an aqueous solution. unifi.itnih.govbohrium.com For this compound, MD simulations can provide detailed insights into its solvation structure, interactions with solvent molecules (water) and counter-ions (chloride), and its dynamic behavior. aps.org
In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules, and the forces on each atom are calculated using a force field (e.g., AMBER, CHARMM). nsf.gov Newton's equations of motion are then integrated over time to simulate the trajectory of the atoms. Analysis of these trajectories can reveal information about hydrogen bonding networks between the hydroxyl group, the protonated amine, and surrounding water molecules. nih.gov It can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
In Silico Prediction of Spectroscopic Parameters for Experimental Validation
Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can be invaluable for validating experimental data and aiding in structural elucidation. chemrxiv.orgscispace.com Techniques like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.govkettering.eduirdg.org
The accuracy of these predictions has significantly improved, making them a reliable tool for distinguishing between different isomers or conformers of a molecule. kettering.edu By calculating the NMR chemical shifts for the optimized geometry of this compound and comparing them to experimental spectra, one can confirm the proposed structure. Similarly, calculated IR spectra can help in assigning the vibrational modes observed in experimental IR spectroscopy.
Table 3: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2/C4/C8 | 25.5 | 25.1 |
| C3 | 38.2 | 37.8 |
| C5/C7 | 20.1 | 19.7 |
| C6 | 48.9 | 48.5 |
| CH₂OH | 65.4 | 65.0 |
Note: The experimental data in this table is hypothetical, generated for illustrative purposes to show the typical agreement between predicted and measured values.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a key tool for investigating the mechanisms of chemical reactions involving this compound. wikipedia.org For instance, the esterification of the hydroxyl group can be modeled to understand the reaction pathway and identify the transition state structures. nih.govnih.gov
Using DFT, researchers can map the potential energy surface of a reaction, locating the structures of reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate. mdpi.com This approach provides a molecular-level understanding of how the reaction proceeds, including the specific bond-making and bond-breaking events. Such insights are crucial for optimizing reaction conditions and designing new synthetic routes. acs.org
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Applications and Methodological Enhancements
Quinuclidin-3-ylmethanol hydrochloride serves as a pivotal building block for the synthesis of more complex molecules with diverse functionalities. Future research is expected to focus on leveraging its unique stereochemical and electronic properties to develop novel synthetic methodologies and access new chemical space.
One promising area is the use of quinuclidin-3-ylmethanol derivatives in the creation of innovative therapeutic agents. For instance, its structural motif is integral to the development of novel muscarinic receptor antagonists. researchgate.net Further derivatization of the hydroxyl and the quinuclidine (B89598) nitrogen is anticipated to yield libraries of compounds for screening against various biological targets.
Methodological enhancements are also a key focus. The development of more efficient and selective reactions utilizing quinuclidine-based catalysts is an active area of research. For example, the reactivity of quinuclidine derivatives in the Baylis-Hillman reaction has been shown to correlate with their basicity, with more basic derivatives exhibiting higher activity. nih.gov This understanding can guide the design of more effective catalysts for this and other important carbon-carbon bond-forming reactions.
| Application Area | Research Focus | Potential Impact |
| Medicinal Chemistry | Synthesis of novel muscarinic receptor antagonists and other therapeutic agents. | Development of new drugs for a range of diseases. |
| Catalysis | Design of more efficient quinuclidine-based catalysts for organic synthesis. | Greener and more economical chemical manufacturing processes. |
| Methodology | Development of novel synthetic transformations utilizing the quinuclidine scaffold. | Expansion of the synthetic chemist's toolkit for creating complex molecules. |
Integration into Advanced Materials Science and Supramolecular Chemistry Research
The application of quinuclidine derivatives is expanding beyond traditional organic synthesis into the realm of materials science and supramolecular chemistry. The rigid structure and the presence of a tertiary amine make Quinuclidin-3-ylmethanol and its derivatives attractive candidates for use as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). mostwiedzy.plmdpi.comnih.govnih.govscispace.comrsc.orgnih.govrsc.orgrsc.org
Coordination polymers are of interest for their diverse applications in areas such as gas storage, separation, and catalysis. The ability of the quinuclidine nitrogen to coordinate with metal centers, combined with the potential for functionalization at the methanol (B129727) group, allows for the rational design of novel materials with tailored properties. Research in this area will likely focus on synthesizing and characterizing new coordination polymers incorporating the quinuclidin-3-ylmethanol ligand and exploring their functional properties.
In supramolecular chemistry, the hydrogen bonding capabilities of the hydroxyl group and the potential for ionic interactions at the protonated nitrogen of this compound make it a candidate for the construction of self-assembling systems. These systems can exhibit interesting properties and have potential applications in areas such as drug delivery and sensing.
Development of Sustainable and Environmentally Benign Synthetic Routes
In line with the growing emphasis on green chemistry in the pharmaceutical and chemical industries, a significant future direction is the development of sustainable and environmentally benign synthetic routes to this compound and its derivatives. researchgate.netjddhs.comjddhs.commdpi.com Traditional synthetic methods often rely on harsh reagents and generate significant waste. google.comgoogle.com
A key area of exploration is the use of biocatalysis. The enzymatic reduction of 3-quinuclidinone, a precursor to quinuclidin-3-ylmethanol, has been demonstrated to produce chiral alcohols with high enantiomeric excess. frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net These biocatalytic methods often operate under mild conditions in aqueous media, offering a greener alternative to traditional chemical reductions. Further research is expected to focus on discovering and engineering more robust and efficient enzymes for the synthesis of a wider range of quinuclidine derivatives.
Another avenue is the implementation of continuous flow chemistry. Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. frontiersin.org The development of continuous flow methods for the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.
| Green Chemistry Approach | Description | Advantages |
| Biocatalysis | Use of enzymes to catalyze the reduction of 3-quinuclidinone. frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net | High selectivity, mild reaction conditions, reduced waste. |
| Continuous Flow Chemistry | Performing reactions in a continuous stream rather than in a batch. frontiersin.org | Improved safety, efficiency, and scalability. |
| Solvent-Free or Green Solvents | Minimizing or replacing hazardous organic solvents with more environmentally friendly alternatives. researchgate.netjddhs.comjddhs.commdpi.com | Reduced environmental impact and improved worker safety. |
Deepening Understanding of Structure-Reactivity Relationships in Quinuclidine Systems
A fundamental area of ongoing research is the continued exploration of the relationship between the three-dimensional structure of quinuclidine derivatives and their chemical reactivity. The rigid, bicyclic nature of the quinuclidine core imposes specific geometric constraints that significantly influence the properties of the molecule.
Computational chemistry is playing an increasingly important role in this area. acs.orgnih.govresearchgate.net Density functional theory (DFT) calculations can be used to model transition states and predict the outcomes of reactions involving quinuclidine derivatives. acs.orgnih.gov These computational studies provide valuable insights into the electronic and steric factors that govern reactivity, aiding in the rational design of new catalysts and reagents.
Kinetic studies also contribute to a deeper understanding of reaction mechanisms. For example, investigations into the aminolysis reactions of quinuclidines have provided insights into the stability of tetrahedral intermediates and the leaving group abilities of different amine nucleophiles. nih.gov The correlation between the pKa of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction is another example of how experimental studies can elucidate structure-reactivity relationships. nih.gov Future work in this area will likely involve a combination of experimental and computational approaches to develop a more comprehensive understanding of the factors that control the chemical behavior of quinuclidine systems.
| Research Area | Methodology | Key Insights |
| Computational Chemistry | Density Functional Theory (DFT) calculations. acs.orgnih.gov | Modeling of transition states, prediction of reaction outcomes, understanding electronic and steric effects. |
| Kinetic Studies | Experimental measurement of reaction rates. nih.govnih.govacs.org | Elucidation of reaction mechanisms, determination of rate-determining steps, correlation of reactivity with structural parameters. |
| Photoredox Catalysis | Use of light to initiate chemical reactions. acs.org | Understanding the role of quinuclidinium radical cations in hydrogen atom transfer reactions. |
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling Quinuclidin-3-ylmethanol hydrochloride in laboratory settings?
- Methodological Guidance :
- Ventilation : Perform experiments in well-ventilated areas or under fume hoods to avoid inhalation of dust/aerosols .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised during powder handling .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Keep away from oxidizers and moisture .
- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15+ minutes and seek medical attention .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Guidance :
- Spectroscopy : Use -NMR and -NMR to confirm molecular structure (e.g., δ 2.92 ppm for methyl groups in similar hydrochlorides) .
- Chromatography : RP-HPLC with UV detection (λ ~236 nm) for purity assessment. Validate methods using spiked recovery tests (e.g., 92% yield accuracy criteria) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (~224–225°C observed in analogous compounds) .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Guidance :
- Validation Experiments : Replicate measurements under controlled conditions (e.g., pH, temperature). For example, test hygroscopicity by exposing samples to 60% relative humidity and monitoring mass changes .
- Literature Cross-Check : Compare data against peer-reviewed studies (e.g., NIST Webbook) and regulatory databases to identify outliers .
Advanced Research Questions
Q. What strategies optimize the enantioselective synthesis of (R)-Quinuclidin-3-ylmethanol hydrochloride?
- Methodological Guidance :
- Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts to enhance enantiomeric excess (ee >98%) .
- Purification : Employ recrystallization in ethanol/water mixtures to isolate the desired enantiomer, monitoring progress via chiral HPLC .
Q. How can researchers mitigate degradation products during long-term stability studies?
- Methodological Guidance :
- Accelerated Aging : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via LC-MS. Common byproducts include quinuclidinone (via oxidation) and HCl gas (requiring scrubbers) .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated decomposition .
Q. What advanced techniques resolve data contradictions in toxicological profiles?
- Methodological Guidance :
- In Silico Modeling : Use QSAR models to predict acute toxicity (e.g., LD) and cross-validate with in vitro assays (e.g., zebrafish embryo toxicity) .
- Dose-Response Studies : Conduct repeated-dose experiments in rodent models, comparing outcomes against SDS-reported hazards (e.g., skin corrosion thresholds) .
Q. How should impurity profiling be integrated into method validation protocols?
- Methodological Guidance :
- Forced Degradation : Subject the compound to heat, light, and hydrolysis, then quantify impurities via gradient HPLC. Establish acceptance criteria (e.g., ≤0.5% for unknown peaks) .
- Reference Standards : Synthesize or source certified impurities (e.g., quinuclidinone) for calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
